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molecular formula C10H8F3NO B1275535 2,2,2-Trifluoro-1-indolinylethan-1-one CAS No. 90732-28-8

2,2,2-Trifluoro-1-indolinylethan-1-one

Cat. No. B1275535
M. Wt: 215.17 g/mol
InChI Key: NPSZSUAIVBOFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07101884B2

Procedure details

A solution of the 1-(trifluoroacetyl)indoline (2-1, 21.5 g), neat in thionyl chloride (65.59 mL, 899.24 mmol), was cooled to 0° C. and treated with chlorosulfonic acid (13.28 mL, 199.83 mmol). The solution was stirred for 50 minutes, then poured directly into a beaker of ice (3 L). The precipitate was filtered and vacuum dried to afford 1-(trifluoroacetyl)indoline-5-sulfonyl chloride (2-2) as an orange solid; 1H NMR (500 MHz, CDCl3) δ 8.42 (d, 1H, J=8.5 Hz), 8.00 (d, 1H, J=6.7 Hz), 7.92 (s, 1H), 4.43 (t, 2H, J=8.2 Hz), 3.41 (t, 2H, J=8.2 Hz).
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
65.59 mL
Type
reactant
Reaction Step One
Quantity
13.28 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
3 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]([N:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7][CH2:6]1)=[O:4].S(Cl)(Cl)=O.[Cl:20][S:21](O)(=[O:23])=[O:22]>>[F:15][C:2]([F:1])([F:14])[C:3]([N:5]1[C:13]2[C:8](=[CH:9][C:10]([S:21]([Cl:20])(=[O:23])=[O:22])=[CH:11][CH:12]=2)[CH2:7][CH2:6]1)=[O:4]

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
FC(C(=O)N1CCC2=CC=CC=C12)(F)F
Name
Quantity
65.59 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
13.28 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
ice
Quantity
3 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
vacuum dried

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
FC(C(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)Cl)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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